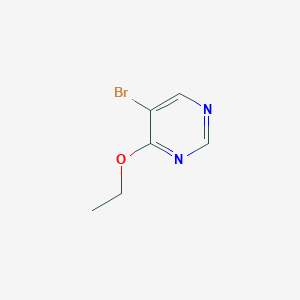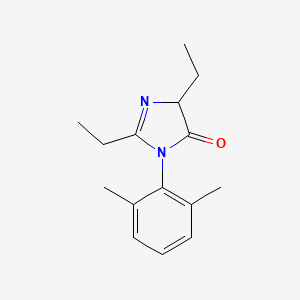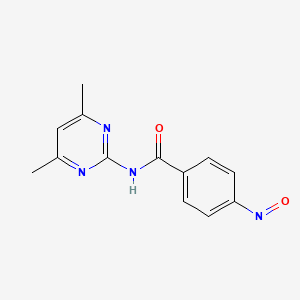
N-(4,6-Dimethylpyrimidin-2-yl)-4-nitrosobenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4,6-Dimethylpyrimidin-2-yl)-4-nitrosobenzamide is a chemical compound that belongs to the class of pyrimidine derivatives Pyrimidines are heterocyclic aromatic organic compounds similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4,6-Dimethylpyrimidin-2-yl)-4-nitrosobenzamide typically involves the reaction of 4-nitrosobenzoyl chloride with 4,6-dimethyl-2-aminopyrimidine. The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography to obtain the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This includes optimizing reaction conditions, using larger reaction vessels, and employing continuous flow reactors to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
N-(4,6-Dimethylpyrimidin-2-yl)-4-nitrosobenzamide can undergo various chemical reactions, including:
Oxidation: The nitroso group can be oxidized to a nitro group under strong oxidizing conditions.
Reduction: The nitroso group can be reduced to an amine group using reducing agents like sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitroso group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate or hydrogen peroxide in acidic medium.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: N-(4,6-Dimethylpyrimidin-2-yl)-4-nitrobenzamide.
Reduction: N-(4,6-Dimethylpyrimidin-2-yl)-4-aminobenzamide.
Substitution: Various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
N-(4,6-Dimethylpyrimidin-2-yl)-4-nitrosobenzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of corrosion inhibitors for metals.
Mechanism of Action
The mechanism of action of N-(4,6-Dimethylpyrimidin-2-yl)-4-nitrosobenzamide involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit enzymes by binding to their active sites, thereby blocking substrate access and subsequent catalytic activity. The nitroso group can also form covalent bonds with nucleophilic residues in proteins, leading to enzyme inactivation .
Comparison with Similar Compounds
Similar Compounds
N-(4,6-Dimethylpyrimidin-2-yl)-4-aminobenzamide: Similar structure but with an amino group instead of a nitroso group.
N-(4,6-Dimethylpyrimidin-2-yl)-4-nitrobenzamide: Similar structure but with a nitro group instead of a nitroso group.
N-(4,6-Dimethylpyrimidin-2-yl)-4-hydroxybenzamide: Similar structure but with a hydroxy group instead of a nitroso group.
Uniqueness
N-(4,6-Dimethylpyrimidin-2-yl)-4-nitrosobenzamide is unique due to the presence of the nitroso group, which imparts distinct chemical reactivity and biological activity compared to its analogs. The nitroso group can participate in specific redox reactions and form covalent bonds with biological macromolecules, making it a valuable compound for research and potential therapeutic applications.
Properties
CAS No. |
867017-41-2 |
|---|---|
Molecular Formula |
C13H12N4O2 |
Molecular Weight |
256.26 g/mol |
IUPAC Name |
N-(4,6-dimethylpyrimidin-2-yl)-4-nitrosobenzamide |
InChI |
InChI=1S/C13H12N4O2/c1-8-7-9(2)15-13(14-8)16-12(18)10-3-5-11(17-19)6-4-10/h3-7H,1-2H3,(H,14,15,16,18) |
InChI Key |
JOIQMCLVBFUUJO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC(=N1)NC(=O)C2=CC=C(C=C2)N=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


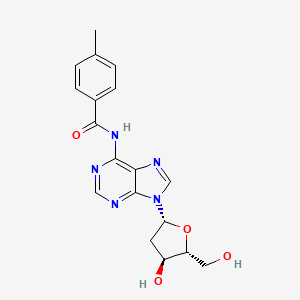
![3-Ethoxy-4-(thieno[2,3-d]pyrimidin-4-ylamino)benzamide](/img/structure/B12941632.png)

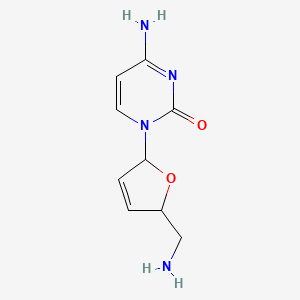

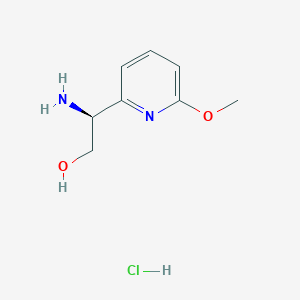
![5-Iodo-N-methyl-7-(propan-2-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B12941664.png)
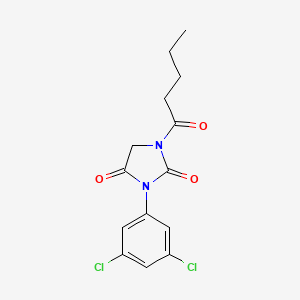
![(5-Fluorobenzo[b]thiophen-4-yl)methanamine](/img/structure/B12941678.png)

